6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13605312
InChI: InChI=1S/C7H5BrClN3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12)
SMILES: CC1=NC2=NC=C(C(=C2N1)Cl)Br
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol

6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC13605312

Molecular Formula: C7H5BrClN3

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
IUPAC Name 6-bromo-7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C7H5BrClN3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12)
Standard InChI Key CXCXDLAFVZVBGG-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2N1)Cl)Br
Canonical SMILES CC1=NC2=NC=C(C(=C2N1)Cl)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine (molecular formula: C₇H₅BrClN₃) consists of a fused imidazo[4,5-b]pyridine core substituted at positions 6 (bromine), 7 (chlorine), and 2 (methyl group). The parent imidazo[4,5-b]pyridine system comprises a five-membered imidazole ring fused to a six-membered pyridine ring, with nitrogen atoms at positions 1, 3, and 7 . The methyl group at position 2 introduces steric effects that influence molecular planarity and intermolecular interactions .

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₇H₅BrClN₃
Molecular weight246.49 g/mol
DensityNot reported
Melting/Boiling pointsNot reported

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 6-bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is documented, analogous compounds are typically synthesized via cyclocondensation of 5-bromopyridine-2,3-diamine with carboxylic acid derivatives or aldehydes. For example, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is prepared by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under microwave-assisted conditions, yielding higher efficiency (85–92%) compared to conventional heating . Adapting this method, the target compound could hypothetically be synthesized using methyl-substituted reagents, though the chlorine and bromine substituents would require precise regioselective control.

Analytical Characterization

Characterization of imidazo[4,5-b]pyridine derivatives typically involves:

  • IR spectroscopy: N–H stretching vibrations (~3400 cm⁻¹) and C–Br/C–Cl absorption bands (550–650 cm⁻¹) .

  • NMR spectroscopy: Distinct proton environments for methyl groups (~δ 2.5 ppm) and aromatic protons (~δ 7.5–8.5 ppm) .

  • X-ray crystallography: Used to confirm planar fused-ring systems and substituent orientations, as seen in 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (RMS deviation: 0.004 Å) .

Structural Analysis and Crystallography

Molecular Geometry

X-ray studies of related compounds reveal that the imidazo[4,5-b]pyridine core is nearly planar, with deviations <0.006 Å from the mean plane . Substituents such as methyl groups induce slight torsional effects; for instance, in 6-bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the dihedral angle between the fused-ring system and the chlorophenyl group is 29.32°, facilitating π–π stacking interactions (centroid–centroid distance: 3.8648 Å) .

Intermolecular Interactions

Crystal packing in these derivatives is stabilized by:

  • C–H⋯N hydrogen bonds: Linking molecules into chains (e.g.,100 direction in 6-bromo-2-(4-chlorophenyl)-3-methyl derivatives) .

  • Slipped π–π stacking: Observed in 6-bromo-3-methyl-2-phenyl analogs, with interplanar distances of 3.583 Å and centroid slippage of 0.79 Å .

Pharmacological and Biological Activities

Antimicrobial Properties

Structural analogs like 6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine show broad-spectrum antibacterial activity (MIC: 8–16 µg/mL against Staphylococcus aureus and Escherichia coli) . The electron-withdrawing chlorine substituent in the target molecule could further modulate microbial membrane permeability.

Additional Biological Activities

  • Antiviral activity: Imidazo[4,5-b]pyridines inhibit viral replication by targeting purine-binding enzymes .

  • Antiangiogenic effects: Demonstrated in derivatives with halogen substituents, likely due to VEGF receptor antagonism .

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